molecular formula C21H27N3O5 B2383904 N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361876-48-2

N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2383904
CAS No.: 2361876-48-2
M. Wt: 401.463
InChI Key: AURNPMNOWBIORI-UHFFFAOYSA-N
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Description

N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a piperidine ring, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative. This can be achieved by reacting morpholine with an appropriate acylating agent under controlled conditions.

    Attachment of the Phenyl Group: The next step involves the introduction of the phenyl group. This can be done through a Friedel-Crafts acylation reaction, where the morpholine derivative reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring is then introduced through a cyclization reaction. This can be achieved by reacting the intermediate compound with a suitable cyclizing agent under reflux conditions.

    Final Coupling: The final step involves coupling the piperidine derivative with an appropriate carboxamide precursor. This can be done using standard peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features allow it to interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical processes. Its versatility and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
  • 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone

Uniqueness

This compound stands out due to its unique combination of a morpholine ring, a piperidine ring, and an amide linkage. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-2-19(25)23-9-7-16(8-10-23)21(27)22-17-5-3-4-6-18(17)29-15-20(26)24-11-13-28-14-12-24/h2-6,16H,1,7-15H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURNPMNOWBIORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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